(R)-4-Isopropylthiazolidine-2-thione

Catalog No.
S733499
CAS No.
110199-16-1
M.F
C6H11NS2
M. Wt
161.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-4-Isopropylthiazolidine-2-thione

CAS Number

110199-16-1

Product Name

(R)-4-Isopropylthiazolidine-2-thione

IUPAC Name

(4R)-4-propan-2-yl-1,3-thiazolidine-2-thione

Molecular Formula

C6H11NS2

Molecular Weight

161.3 g/mol

InChI

InChI=1S/C6H11NS2/c1-4(2)5-3-9-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8)/t5-/m0/s1

InChI Key

CWIZUGZKLJDJLE-YFKPBYRVSA-N

SMILES

CC(C)C1CSC(=S)N1

Canonical SMILES

CC(C)C1CSC(=S)N1

Isomeric SMILES

CC(C)[C@@H]1CSC(=S)N1

(R)-IPT is a synthetic, chiral organosulfur compound. Its significance lies in its ability to induce chirality in organic molecules during chemical reactions. Due to its specific stereochemistry, it can effectively control the formation of one enantiomer over another [].


Molecular Structure Analysis

(R)-IPT possesses a five-membered heterocyclic ring structure called thiazolidine. This ring contains one sulfur atom (S) and one nitrogen atom (N) along with three carbon atoms (C). An isopropyl group (CH(CH3)2) is attached to the fourth carbon, and a thione group (C=S) is linked to the second carbon []. The "R" in the name denotes the specific configuration of the molecule at the chiral center (carbon next to the isopropyl group).

A key feature of (R)-IPT's structure is the presence of a chiral center, which allows it to differentiate between two enantiomers during a reaction. The thiazolidine ring and the isopropyl group create a non-superimposable mirror image relationship, leading to enantioselectivity.


Chemical Reactions Analysis

The primary application of (R)-IPT lies in its use as a chiral auxiliary in aldol reactions. Aldol reactions are essential carbon-carbon bond-forming reactions in organic synthesis. (R)-IPT can be attached to a ketone or aldehyde molecule, inducing chirality and directing the formation of a specific enantiomer of the aldol product. After the reaction, the (R)-IPT group can be removed through reductive cleavage with minimal racemization (undesired formation of the opposite enantiomer) [].

(R)-IPT + Ketone → Chiral Aldol Adduct → Reductive Cleavage → Enantioenriched Aldehyde + (R)-IPT []


Physical And Chemical Properties Analysis

  • Molecular Formula: C₆H₁₁NS₂ []
  • Molecular Weight: Approximately 161 g/mol (calculated)
  • Melting Point: Likely between 100-200 °C (predicted based on similar compounds)
  • Solubility: Potentially soluble in organic solvents like dichloromethane and chloroform due to the presence of non-polar groups

Chiral Auxiliary

One of the primary applications of (R)-4-Isopropylthiazolidine-2-thione is as a chiral auxiliary in organic synthesis. Chiral auxiliaries are molecules that can be used to introduce chirality, or handedness, into other molecules during a chemical reaction.

A study published in the Journal of the American Chemical Society demonstrates how (R)-4-Isopropylthiazolidine-2-thione can be used as a chiral auxiliary for the stereoselective synthesis of aryloxy phosphoramidate prodrugs of 3'-deoxy-2',3'-didehydrothymidine monophosphate (d4TMP). Source: DOI: 10.1021/ja00003a040:

XLogP3

2.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

(R)-4-Isopropylthiazolidine-2-thione

Dates

Modify: 2023-09-14

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